![molecular formula C24H22FN3O4 B2592323 N-(2-cyclohex-1-en-1-ylethyl)-4-[(4-methyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 1251603-61-8](/img/structure/B2592323.png)
N-(2-cyclohex-1-en-1-ylethyl)-4-[(4-methyl-2,3-dioxopiperazin-1-yl)methyl]benzamide
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Description
N-(2-cyclohex-1-en-1-ylethyl)-4-[(4-methyl-2,3-dioxopiperazin-1-yl)methyl]benzamide is a useful research compound. Its molecular formula is C24H22FN3O4 and its molecular weight is 435.455. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Syntheses and Dipeptide Formation
Research on asymmetric syntheses of amino acids and their derivatives, including cyclopropanation reactions and the formation of dipeptides, provides insights into the structural and functional versatility of compounds like N-(2-cyclohex-1-en-1-ylethyl)-4-[(4-methyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. For instance, Alcaraz et al. (1994) demonstrated the diastereoselective cyclopropanation of monochiral olefines, leading to the synthesis of 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids, a process that could be relevant for compounds with similar structural frameworks (Alcaraz et al., 1994).
Antiviral Activities
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, as explored by Hebishy et al. (2020), demonstrates the potential antiviral applications of such compounds. The study highlighted novel compounds with significant antiviral activities against bird flu influenza (H5N1), suggesting the relevance of benzamide derivatives in developing antiviral agents (Hebishy et al., 2020).
Synthesis of Spirocyclic and Dioxopiperazine Derivatives
González-Vera et al. (2005) focused on the synthesis of chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-amino nitriles. This research highlights the synthetic versatility of amino acid derivatives and their potential in generating complex heterocyclic structures, which could be pertinent to understanding the synthetic pathways and applications of compounds similar to N-(2-cyclohex-1-en-1-ylethyl)-4-[(4-methyl-2,3-dioxopiperazin-1-yl)methyl]benzamide (González-Vera et al., 2005).
Heterocyclic Synthesis and Biological Activities
The synthesis and evaluation of heterocyclic compounds, such as benzothiazole derivatives for antitumor activities, underscore the importance of benzamide derivatives in medicinal chemistry. Yoshida et al. (2005) developed benzothiazole derivatives showing selective cytotoxicity against tumor cell lines, underscoring the therapeutic potential of structurally related compounds (Yoshida et al., 2005).
properties
IUPAC Name |
methyl 2-[ethyl(furan-2-ylmethyl)amino]-3-(3-fluoro-4-methylphenyl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c1-4-27(14-18-6-5-11-32-18)24-26-21-12-16(23(30)31-3)8-10-19(21)22(29)28(24)17-9-7-15(2)20(25)13-17/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPHTXCODSZPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CO1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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